1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole
Overview
Description
1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole is an organic compound that belongs to the class of pyrroles, which are five-membered aromatic heterocycles containing one nitrogen atom. This compound is characterized by the presence of two methyl groups and a nitro group attached to the phenyl ring, which is further connected to the pyrrole ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole typically involves the following steps:
Nitration: The starting material, 2,3-dimethylphenyl, undergoes nitration to introduce the nitro group at the 6-position.
Pyrrole Formation: The nitrated compound is then subjected to a cyclization reaction with an appropriate reagent to form the pyrrole ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro derivatives.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a catalyst, resulting in the formation of amine derivatives.
Substitution: The compound can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups under suitable conditions.
Scientific Research Applications
1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole involves its interaction with molecular targets such as enzymes and receptors. The nitro group and the pyrrole ring play crucial roles in its reactivity and binding affinity. The compound may exert its effects by inhibiting or activating specific pathways, leading to desired biological outcomes.
Comparison with Similar Compounds
1-(2,3-dimethyl-6-nitrophenyl)-1H-pyrrole can be compared with other similar compounds such as:
1-(2,3-dimethylphenyl)-1H-pyrrole: Lacks the nitro group, which may result in different reactivity and biological activity.
1-(2,3-dimethyl-4-nitrophenyl)-1H-pyrrole: The position of the nitro group is different, which can influence the compound’s properties.
1-(2,3-dimethyl-5-nitrophenyl)-1H-pyrrole: Another positional isomer with potentially distinct chemical and biological characteristics.
The uniqueness of this compound lies in its specific substitution pattern, which can lead to unique reactivity and applications in various fields.
Properties
IUPAC Name |
1-(2,3-dimethyl-6-nitrophenyl)pyrrole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-9-5-6-11(14(15)16)12(10(9)2)13-7-3-4-8-13/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFWWQPKQMWEFPY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)[N+](=O)[O-])N2C=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201262065 | |
Record name | 1H-Pyrrole, 1-(2,3-dimethyl-6-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201262065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1427460-84-1 | |
Record name | 1H-Pyrrole, 1-(2,3-dimethyl-6-nitrophenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1427460-84-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrrole, 1-(2,3-dimethyl-6-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201262065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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